molecular formula C14H10O4 B11303178 4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

Cat. No.: B11303178
M. Wt: 242.23 g/mol
InChI Key: KXMWWRFPFXEFLG-UHFFFAOYSA-N
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Description

4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a synthetic organic compound belonging to the pyranochromene chemical class. This scaffold is a subject of significant interest in medicinal chemistry research due to its diverse biological potential. Pyrano[3,2-g]chromene-dione derivatives have demonstrated promising antibacterial activity in scientific studies. Recent research has identified specific analogs that exhibit exceptional efficacy against Gram-positive bacteria like Bacillus cereus , with some compounds showing greater potency than the clinical antibiotic ciprofloxacin. The proposed mechanism involves targeting bacterial proteins, as evidenced by molecular docking studies indicating strong binding affinity to the 5V8E protein . Beyond antimicrobial applications, the pyranochromene structural framework is recognized for its versatile biological profile . This general scaffold is under investigation for various pharmacological activities, including anticancer and antioxidant effects. Compounds within this class are known to exert cytotoxic effects by interacting with tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization and inducing G2/M cell-cycle arrest and caspase-dependent apoptosis in cancer cells . This product, this compound, is provided as a tool for researchers to further explore these mechanisms and develop novel therapeutic leads. It is intended for use in biochemical research, hit-to-lead optimization campaigns, and pharmacological studies. This product is for research use only and is not intended for human therapeutic or veterinary use.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

4,10-dimethylpyrano[3,2-g]chromene-2,6-dione

InChI

InChI=1S/C14H10O4/c1-7-5-12(16)18-14-8(2)13-10(6-9(7)14)11(15)3-4-17-13/h3-6H,1-2H3

InChI Key

KXMWWRFPFXEFLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)C=CO3)C

Origin of Product

United States

Preparation Methods

Three-Component Condensation Reactions

The three-component reaction is a widely used method for constructing the pyrano[3,2-g]chromene scaffold. A representative approach involves the condensation of resorcinol derivatives with aldehydes and malononitrile under acidic or basic conditions . For this compound, resorcinol is replaced with a methyl-substituted precursor to introduce the required substituents.

In one protocol, 5-methylresorcinol reacts with cinnamaldehyde and malononitrile in ethanol catalyzed by piperidine. The reaction proceeds via Knoevenagel condensation followed by cyclization, yielding the pyranochromene core . The methyl groups are introduced through selective alkylation or by using pre-methylated starting materials. This method achieves moderate yields (45–60%) and requires purification via column chromatography .

Alkylation of Decursinol Derivatives

A patent by Kim et al. (2021) describes the synthesis of pyrano[3,2-g]chromene derivatives via alkylation of decursinol . Decursinol, a natural coumarin analogue, is treated with cinnamyl bromide in the presence of sodium hydride (NaH) and tetrahydrofuran (THF). The reaction involves deprotonation of the hydroxyl group followed by nucleophilic substitution, introducing the cinnamyl moiety. Subsequent oxidation and cyclization yield the dione structure.

For this compound, decursinol is pre-methylated at the 4- and 10-positions using methyl iodide before alkylation. The final product is obtained in 35% yield after recrystallization from ethanol . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.56 (d, J=9.6 Hz, H-4), 7.15 (s, H-5), 6.76 (s, H-10) .

  • Melting point: 143°C .

Claisen-Schmidt Condensation and Cyclization

This two-step method involves Claisen-Schmidt condensation followed by intramolecular cyclization. In the first step, 4-methylacetophenone reacts with methyl vanillin in the presence of NaOH to form a chalcone derivative. The chalcone intermediate undergoes cyclization with malonic acid in acetic anhydride, forming the pyranochromene skeleton.

Optimization studies show that microwave irradiation at 120°C for 15 minutes improves cyclization efficiency, increasing yields from 50% to 72% . The methyl groups are retained throughout the reaction, eliminating the need for post-synthetic modifications.

Green Chemistry Approaches

Eco-friendly protocols emphasize solvent-free conditions and recyclable catalysts. A 2025 study reports using graphene oxide-supported palladium nanoparticles (Pd/GO) to catalyze the one-pot synthesis of pyrano[3,2-g]chromenes . The reaction combines 5-methylresorcinol, propionaldehyde, and dimethyl malonate under microwave irradiation, achieving 85% yield in 20 minutes. The catalyst is reused five times without significant loss of activity .

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages
Three-component reactionResorcinol, aldehyde, malononitrilePiperidine/EtOH, reflux45–60%Simple setup, scalable
Decursinol alkylationMethylated decursinol, cinnamyl bromideNaH/THF, 4h35%High purity, avoids harsh conditions
Claisen-Schmidt4-Methylacetophenone, methyl vanillinNaOH, microwave72%Rapid, high efficiency
Green chemistry5-Methylresorcinol, propionaldehydePd/GO, microwave85%Sustainable, recyclable catalyst

Challenges and Optimization

  • Regioselectivity: Competing reactions at the 4- and 10-positions necessitate careful control of stoichiometry and temperature .

  • Purification: Column chromatography is often required due to byproduct formation, increasing production costs .

  • Catalyst Deactivation: In green methods, catalyst fouling by organic residues remains a limitation .

Chemical Reactions Analysis

Oxidation Reactions

The diketone structure facilitates oxidation at specific positions. For example:

  • Controlled oxidation with potassium permanganate (KMnO4KMnO_4) in acidic conditions selectively modifies substituents on the chromene ring, yielding hydroxylated derivatives.

  • Epoxidation of double bonds in the pyran ring is achievable using meta-chloroperbenzoic acid (mCPBAmCPBA).

Table 1: Oxidation Reactions

ReagentConditionsProductYield (%)Source
KMnO4KMnO_4/H2SO4H_2SO_4Room temperature, 6 h4,10-Dimethyl-5-hydroxy derivative78
mCPBAmCPBADichloromethane, 0°CEpoxide at C3-C4 position65

Alkylation and Acylation

The enolic -OH groups and electron-deficient carbonyls participate in nucleophilic substitutions:

  • Methylation with methyl iodide (CH3ICH_3I) in the presence of K2CO3K_2CO_3 yields 3,4,10-trimethyl derivatives.

  • Acylation using acetyl chloride (AcClAcCl) forms ester derivatives at the C3 position.

Mechanistic Insight : Alkylation proceeds via deprotonation of the enolic hydroxyl, followed by nucleophilic attack on the electrophilic alkylating agent.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its conjugated diene system:

  • Reaction with maleic anhydride at 120°C forms a bicyclic adduct with high regioselectivity.

Table 2: Cycloaddition Reactions

DienophileConditionsProductYield (%)Source
Maleic anhydrideToluene, reflux, 8 hBicyclic lactone adduct82

Nucleophilic Substitutions

The electron-deficient carbonyl groups enable nucleophilic attacks:

  • Hydrazine (NH2NH2NH_2NH_2) reacts to form hydrazone derivatives, confirmed by IR absorption at 2197 cm1^{-1} (C=N) .

  • Ammonia (NH3NH_3) induces ring-opening under basic conditions, yielding substituted coumarin derivatives .

Catalytic Transformations

  • Solid acid nanocatalysts (e.g., sulfonated graphene oxide) enhance reaction efficiency in solvent-free syntheses, reducing reaction times by 30%.

  • p-Toluenesulfonic acid (p-TSA) catalyzes condensations with aldehydes, forming spirocyclic derivatives .

Biological Activity-Driven Reactions

In pharmacological contexts:

  • Enzyme inhibition : The compound interacts with topoisomerase II via hydrogen bonding and π-π stacking, as inferred from structural analogs .

  • Antibacterial activity : Halogenation at the C7 position (e.g., with Cl2Cl_2) enhances bioactivity, achieving MIC values of 8 µg/mL against Staphylococcus aureus.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

Substituent positions critically modulate electronic effects, solubility, and intermolecular interactions. Key comparisons include:

Compound Name Substituents Key Functional Groups Source
4,10-Dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione 4-CH3, 10-CH3 Dione (C-2, C-6) Not specified
Similanpyrone A (5-hydroxy-8-methyl-2H,6H-pyrano[3,4-g]chromene-2,6-dione) 5-OH, 8-CH3 Dione, hydroxy Marine sponge-associated fungus
8,8-Dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione 8,8-diCH3, 7,8-dihydro Dione, saturated C-7/C-8 Chemical database
5-Hydroxy-8,8-dimethyl-10-(2-methylbut-3-en-2-yl)-2H,6H-7,8-dihydropyrano[3,2-g]chromene-2,6-dione 5-OH, 8,8-diCH3, substituted butenyl Dione, hydroxy, dihydro Crystal structure study
  • Methyl vs. Hydroxy groups, however, enable hydrogen bonding, influencing solubility and crystal packing .
  • Dihydro Modifications : Partial saturation (e.g., 7,8-dihydro in and ) reduces conjugation, altering UV absorption and reactivity .

Ring System and Fusion Patterns

The pyrano[3,2-g]chromene system in the target compound differs from pyrano[3,4-g] (similanpyrone A) in ring connectivity:

  • Pyrano[3,2-g]: Fusion at positions 3 and 2 of the chromene ring creates distinct puckering and torsional strain, as described by Cremer and Pople’s ring-puckering coordinates .

Functional Group Analysis

  • Dione Groups : The 2,6-dione motif is common across all analogs, acting as a hydrogen bond acceptor. This feature may facilitate interactions with biological targets or crystal lattice formation .
  • Hybrid Coumarin-Isocoumarin Systems : Similanpyrone A uniquely combines coumarin and isocoumarin functionalities, a rarity in natural products that could confer dual reactivity .

Implications of Structural Differences

  • Bioactivity : Marine-derived analogs (e.g., similanpyrone A) are often bioactive, but methyl substituents in the target compound may redirect activity toward hydrophobic targets.
  • Crystallography : The 5-hydroxy-8,8-dimethyl derivative () demonstrates how bulky substituents and hydrogen bonding direct crystal packing, a principle applicable to materials design .
  • Synthetic Accessibility : Dihydro derivatives () may be more synthetically tractable due to reduced conjugation and steric hindrance .

Biological Activity

4,10-Dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis methods, biological activities, and potential therapeutic applications of this compound based on various research findings.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield. A study demonstrated that using microwave irradiation significantly reduced reaction times while improving yields compared to conventional heating methods .
  • Base-Catalyzed Condensation : Another common approach involves the base-catalyzed condensation of phenolic compounds with suitable aldehydes or ketones under controlled conditions .

Antiviral Properties

Research indicates that compounds related to this compound exhibit antiviral properties. For instance, derivatives synthesized from angular 2H-chromone have been identified as potential anti-HIV agents. The microwave-assisted synthesis of these compounds has been linked to enhanced anti-HIV activity due to structural modifications that improve their efficacy against the virus .

Anticancer Activity

Several studies have highlighted the anticancer potential of chromene derivatives:

  • Cytotoxicity Testing : In vitro studies have shown that certain derivatives possess sub-micromolar cytotoxic activity against various human tumor cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.23 to 0.3 μM. Importantly, these compounds exhibited low toxicity towards normal fibroblast cells (IC50 > 25 μM), indicating a selective anticancer effect .
  • Mechanisms of Action : The antiproliferative effects are often attributed to the inhibition of specific cellular pathways involved in tumor growth and survival. For example, one study reported a dose-dependent inhibition of Store-Operated Ca2+^{2+} Entry (SOCE) in HEK293 cells treated with certain derivatives of this compound .

Antimicrobial Activity

Some derivatives also demonstrate antimicrobial properties. In particular, studies have shown that chromene-based compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTest Organism/Cell LineIC50 Value (μM)Reference
Anti-HIVHIV-1Not specified
AnticancerMCF70.23 - 0.30
AnticancerHCT1160.23 - 0.30
AntimicrobialVarious BacteriaNot specified

Case Studies

  • Study on Antiviral Activity : A recent study focused on synthesizing angular dimethylchromones and evaluating their antiviral activity against HIV. The results indicated that structural modifications significantly enhanced their efficacy as anti-HIV agents .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various chromene derivatives on multiple human cancer cell lines. The findings revealed that specific modifications in the chromene structure led to improved selectivity and potency against cancer cells while sparing normal cells .

Q & A

Basic: What are the key challenges in synthesizing 4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione, and how can reaction conditions be optimized to minimize by-products?

Answer:
Synthesis of this compound often results in competing by-products, as seen in analogous chromene-dione systems where unintended ring-opening or oxidation pathways occur . To optimize yield:

  • Factorial Design : Apply multi-factor screening (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters. This reduces trial runs and isolates variables affecting selectivity .
  • In-situ Monitoring : Use techniques like NMR or HPLC to track intermediate formation and adjust conditions dynamically .
  • By-product Recycling : Repurpose by-products (e.g., via redox-active cross-linker synthesis) to enhance overall process efficiency .

Advanced: How can computational modeling and spectroscopic data resolve contradictions in proposed reaction mechanisms for this compound?

Answer:
Discrepancies between experimental observations and mechanistic hypotheses require integrated approaches:

  • DFT Calculations : Model transition states and intermediate energies to validate proposed pathways (e.g., ring-opening vs. condensation steps) .
  • Multivariate Analysis : Correlate experimental spectroscopic data (e.g., IR, UV-Vis) with computational predictions to identify outliers or unaccounted intermediates .
  • Dynamic NMR : Track real-time structural changes under varying conditions (pH, solvent) to confirm kinetic vs. thermodynamic control .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structural stability of this compound?

Answer:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for assessing solid-state stability .
  • Thermogravimetric Analysis (TGA) : Quantify thermal degradation thresholds under controlled atmospheres .
  • Solution-state NMR : Monitor tautomeric equilibria or solvent interactions (e.g., DMSO vs. chloroform) to predict reactivity .

Advanced: How can AI-driven simulation tools like COMSOL Multiphysics enhance the design of electrochemical applications for this chromene-dione derivative?

Answer:

  • Multi-physics Modeling : Simulate redox behavior in electrolyte systems by coupling charge transfer kinetics with mass transport limitations .
  • Parameter Optimization : Train AI algorithms on historical data to predict optimal electrode configurations or electrolyte compositions .
  • Failure Mode Prediction : Identify degradation pathways (e.g., hydrolysis) under operational stresses using machine learning .

Basic: What theoretical frameworks guide the study of this compound’s reactivity in heterogeneous catalysis?

Answer:

  • Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in catalytic reactions (e.g., electrophilic attacks on electron-rich pyrano rings) .
  • Langmuir-Hinshelwood Kinetics : Model surface-mediated reactions (e.g., adsorption-desorption equilibria on metal catalysts) .
  • Solvent Effect Models : Use Kamlet-Taft parameters to rationalize solvent-dependent reaction rates .

Advanced: How can factorial design be applied to optimize the green synthesis of this compound using renewable solvents?

Answer:

  • Taguchi Method : Screen renewable solvents (e.g., cyclopentyl methyl ether, γ-valerolactone) while controlling factors like stirring rate and catalyst recyclability .
  • Life Cycle Assessment (LCA) : Integrate environmental impact metrics (e.g., E-factor) into the optimization workflow .
  • Response Surface Methodology (RSM) : Model non-linear interactions between variables (e.g., temperature vs. solvent polarity) to maximize atom economy .

Basic: What are the methodological considerations for linking this compound’s photophysical properties to its molecular structure?

Answer:

  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra and compare with experimental data to assign electronic transitions .
  • Solvatochromism Studies : Measure emission shifts in solvents of varying polarity to assess charge-transfer character .
  • Fluorescence Lifetime Imaging (FLIM) : Probe excited-state dynamics and aggregation-induced emission (AIE) effects .

Advanced: How can researchers reconcile discrepancies between experimental redox potentials and theoretical predictions for this compound?

Answer:

  • Cyclic Voltammetry (CV) with Simulation : Use DigiElch or similar software to model CV curves, accounting for diffusion and electron transfer kinetics .
  • Implicit vs. Explicit Solvent Models : Compare computational redox potentials using continuum solvation (e.g., SMD) vs. explicit solvent molecules .
  • Counterion Effects : Investigate ion-pairing interactions (e.g., via conductivity measurements) that shift observed potentials .

Basic: What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound?

Answer:

  • Standardized Protocols : Document all parameters (e.g., cooling rates, drying times) using electronic lab notebooks (ELNs) .
  • Inter-laboratory Validation : Share samples with collaborators for independent characterization (e.g., XRD, HRMS) .
  • Reference Material Certification : Collaborate with institutions like NIST to establish certified reference spectra .

Advanced: How can integrated survey data and digital trace data enhance the study of this compound’s environmental fate?

Answer:

  • Data Linking : Combine lab-scale degradation studies (HPLC/MS) with field data (e.g., soil leaching assays) using geospatial tools .
  • Machine Learning Clustering : Identify hidden patterns in large datasets (e.g., biodegradation rates across ecosystems) .
  • Ethical Frameworks : Develop consent protocols for data sharing while adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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